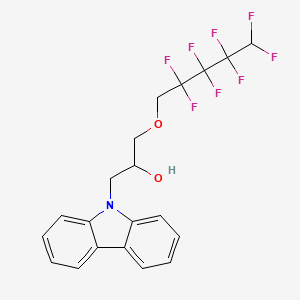
1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol is a complex organic compound characterized by the presence of a carbazole moiety and a highly fluorinated pentyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol typically involves multiple steps, starting with the preparation of the carbazole derivative. The key steps include:
Formation of Carbazole Derivative: The carbazole core can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of Pentyloxy Group: The highly fluorinated pentyloxy group is introduced via nucleophilic substitution reactions, often using fluorinated alcohols and appropriate leaving groups.
Final Coupling: The final step involves coupling the carbazole derivative with the fluorinated pentyloxy group under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl group to a hydrogen atom.
Substitution: The fluorinated pentyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol has several scientific research applications:
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Its potential bioactivity is being explored for the development of new pharmaceuticals, particularly in targeting specific molecular pathways.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with desired properties.
Wirkmechanismus
The mechanism of action of 1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated pentyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-1-ol: Similar structure but with a different position of the hydroxyl group.
1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-one: The hydroxyl group is replaced by a ketone group.
Uniqueness: 1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol is unique due to the combination of the carbazole core and the highly fluorinated pentyloxy group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
325695-82-7 |
|---|---|
Molekularformel |
C20H17F8NO2 |
Molekulargewicht |
455.3 g/mol |
IUPAC-Name |
1-carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propan-2-ol |
InChI |
InChI=1S/C20H17F8NO2/c21-17(22)19(25,26)20(27,28)18(23,24)11-31-10-12(30)9-29-15-7-3-1-5-13(15)14-6-2-4-8-16(14)29/h1-8,12,17,30H,9-11H2 |
InChI-Schlüssel |
BKQACYCBLLJVJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COCC(C(C(C(F)F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14147979.png)
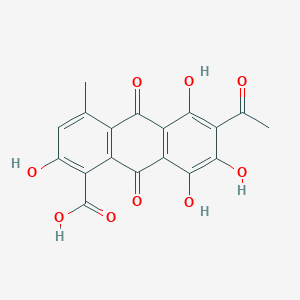
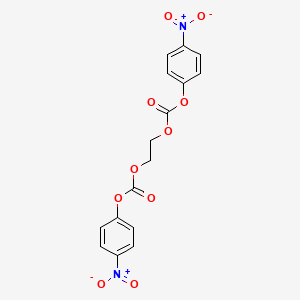
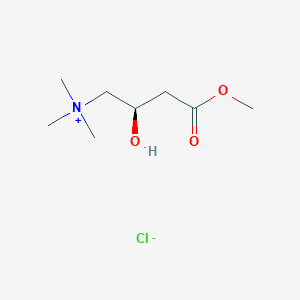
![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14147999.png)
![(4E)-4-[(5-chloro-2-methoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B14148001.png)
![Methyl 2-acetamido-3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]propanoate](/img/structure/B14148004.png)
![2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B14148006.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 2,3-dihydro-2-[3-[[(2-methylphenyl)amino]carbonyl]phenyl]-1,3-dioxo-1H-isoindole-5-carboxylate](/img/structure/B14148012.png)

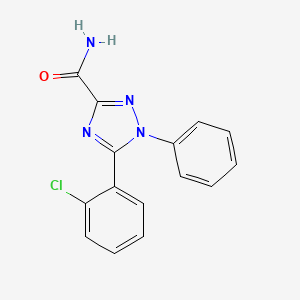
![6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione](/img/structure/B14148029.png)
![4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid](/img/structure/B14148036.png)

